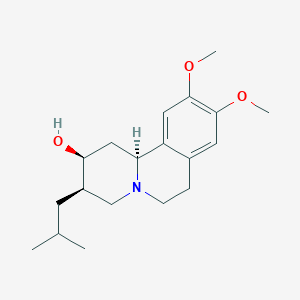

(2S,3R,11bS)-Dihydrotetrabenazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,3R,11bS)-Dihydrotetrabenazine is a chemical compound known for its significant biological activity. It is an alkaloid that has shown potential in various therapeutic applications, particularly in the treatment of diseases caused by protozoa and viruses . The compound is structurally related to other isoquinoline alkaloids and has been studied for its pharmacological properties.

Métodos De Preparación

The synthesis of (2S,3R,11bS)-Dihydrotetrabenazine involves several steps, typically starting from simpler organic molecules. Industrial production methods often involve high-throughput screening and optimization of reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

(2S,3R,11bS)-Dihydrotetrabenazine undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Commonly performed using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Aplicaciones Científicas De Investigación

(2S,3R,11bS)-Dihydrotetrabenazine has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound for studying isoquinoline alkaloids and their reactivity.

Biology: Investigated for its effects on cellular processes and protein synthesis inhibition.

Medicine: Explored as a potential therapeutic agent for treating viral infections and protozoal diseases.

Mecanismo De Acción

The primary mechanism of action of (2S,3R,11bS)-Dihydrotetrabenazine involves the inhibition of protein synthesis. It binds to the ribosomal 40S subunit, preventing the movement of ribosomes along the mRNA strand, thereby blocking translation . This action disrupts the production of essential proteins in eukaryotic cells, leading to the inhibition of cell growth and proliferation.

Comparación Con Compuestos Similares

(2S,3R,11bS)-Dihydrotetrabenazine is similar to other isoquinoline alkaloids such as emetine and dehydroemetine. it is unique in its specific binding affinity and inhibitory effects on protein synthesis . Other similar compounds include:

Emetine: Known for its antiamoebic properties and similar mechanism of action.

Dehydroemetine: A derivative of emetine with enhanced stability and similar biological activity.

Liensinine: Another isoquinoline alkaloid with antiviral properties.

These compounds share structural similarities but differ in their specific biological activities and therapeutic applications.

Actividad Biológica

(2S,3R,11bS)-Dihydrotetrabenazine is a chiral compound derived from tetrabenazine, primarily recognized for its role in treating movement disorders such as Huntington's disease and tardive dyskinesia. Its biological activity is closely associated with its stereochemistry, particularly its interaction with the vesicular monoamine transporter type 2 (VMAT2), which is crucial for monoamine neurotransmitter regulation.

The primary mechanism of action for this compound involves the reversible inhibition of VMAT2. This transporter is responsible for the packaging of neurotransmitters like dopamine into vesicles for storage and release. Inhibition of VMAT2 leads to decreased storage of these monoamines and increased extracellular levels, which can alleviate symptoms associated with hyperkinetic disorders.

Stereochemical Influence

The compound exists as a mixture of stereoisomers, each with distinct biological activities:

- Active Isomer : The (2R,3R,11bR) isomer demonstrates high affinity for VMAT2 with an inhibition constant (Ki) of approximately 0.97 nM.

- Inactive Isomer : The (2S,3S,11bS) isomer shows significantly lower affinity (Ki≈2200nM), underscoring the importance of stereochemistry in pharmacological efficacy .

Comparative Binding Affinities

| Isomer | Binding Affinity (Ki) | Activity |

|---|---|---|

| (2R,3R,11bR) | 0.97 nM | Active |

| (2S,3S,11bS) | ~2200 nM | Inactive |

| (2S,3R,11bR) | Not extensively studied | Unknown |

| (2R,3S,11bS) | Not extensively studied | Unknown |

Clinical Relevance

Dihydrotetrabenazine's ability to modulate neurotransmitter levels has led to its clinical application in managing movement disorders. Studies have shown that it effectively reduces chorea associated with Huntington's disease and improves symptoms in patients with tardive dyskinesia by blocking VMAT2 activity .

PET Imaging Studies

A notable study utilized positron emission tomography (PET) with 11C-labeled dihydrotetrabenazine to assess its binding in patients with early Parkinson's disease. The findings indicated reduced striatal binding of dihydrotetrabenazine correlating with motor symptoms, suggesting its potential utility as a biomarker for dopaminergic dysfunction in neurodegenerative diseases .

Toxicology and Safety Profiles

Research on the genetic toxicology of dihydrotetrabenazine metabolites has shown no significant adverse findings compared to tetrabenazine. Comprehensive studies indicated that both deuterated and non-deuterated forms exhibit similar binding affinities to VMAT2 and do not significantly affect off-target receptors .

Pharmacokinetics

Pharmacokinetic studies reveal that dihydrotetrabenazine undergoes extensive first-pass metabolism, yielding multiple isomers that may contribute to its therapeutic effects. The active metabolite's bioavailability varies significantly due to metabolic pathways influenced by genetic polymorphisms in enzymes such as CYP2D6 .

Propiedades

Fórmula molecular |

C19H29NO3 |

|---|---|

Peso molecular |

319.4 g/mol |

Nombre IUPAC |

(2S,3R,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |

InChI |

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16+,17+/m1/s1 |

Clave InChI |

WEQLWGNDNRARGE-PVAVHDDUSA-N |

SMILES isomérico |

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1O)OC)OC |

SMILES canónico |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.